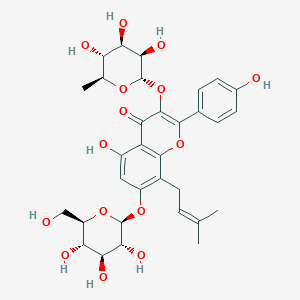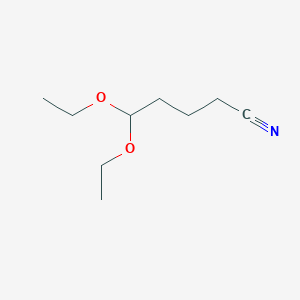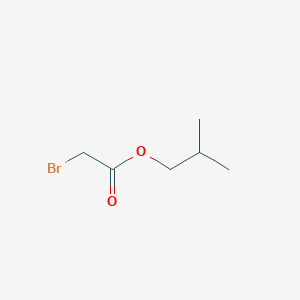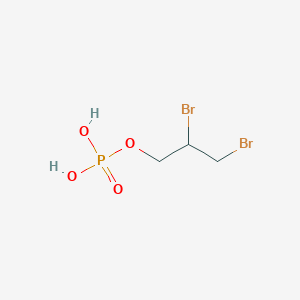
2,2'-Dichloro diphenyl disulfide
Overview
Description
2,2’-Dichloro diphenyl disulfide is an organic compound with the molecular formula C12H8Cl2S2. It is a white to off-white solid that is slightly soluble in chloroform, DMSO, and methanol . This compound is primarily used as an intermediate in the synthesis of various chemicals and has applications in different fields such as chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is known that disulfide compounds, in general, can undergo exchange reactions via a radical-mediated mechanism . This involves the breaking and forming of disulfide bonds, which can lead to changes in the structure and function of target molecules .
Biochemical Pathways
Disulfide compounds are known to play a role in various biochemical processes, including protein folding and redox reactions .
Pharmacokinetics
It is a solid compound with a molecular weight of 287.23 , which may influence its bioavailability and pharmacokinetic profile.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Dichloro diphenyl disulfide. For instance, it is recommended to store the compound at room temperature .
Preparation Methods
2,2’-Dichloro diphenyl disulfide can be synthesized through the oxidation of thiophenol derivatives. One common method involves the reaction of 2-chlorothiophenol with iodine in the presence of a base, resulting in the formation of 2,2’-Dichloro diphenyl disulfide and hydrogen iodide as a byproduct . Another method uses hydrogen peroxide as the oxidant . Industrial production methods typically involve similar oxidative processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2’-Dichloro diphenyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include iodine, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and thiophenol derivatives.
Scientific Research Applications
2,2’-Dichloro diphenyl disulfide has several scientific research applications:
Comparison with Similar Compounds
2,2’-Dichloro diphenyl disulfide can be compared with other similar compounds such as diphenyl disulfide and dimethyl disulfide. While all these compounds contain disulfide bonds, 2,2’-Dichloro diphenyl disulfide is unique due to the presence of chlorine atoms, which can influence its reactivity and applications . Similar compounds include:
Diphenyl disulfide: Lacks chlorine atoms and has different reactivity and applications.
Dimethyl disulfide: Contains methyl groups instead of phenyl groups, leading to different chemical properties and uses.
Properties
IUPAC Name |
1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCDDWQDDMUOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948181 | |
| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31121-19-4, 25338-90-3 | |
| Record name | 31121-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


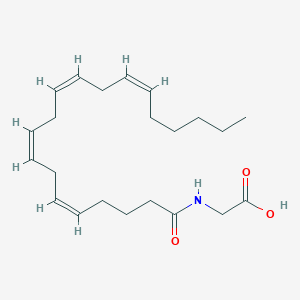
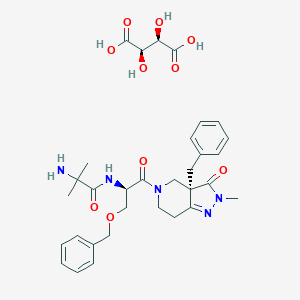
![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

